molecular formula C26H29N3O B409616 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol CAS No. 312599-47-6

1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol

Cat. No.: B409616
CAS No.: 312599-47-6
M. Wt: 399.5g/mol
InChI Key: BFDOXMLVGVGTAH-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol is a synthetic carbazole derivative characterized by a carbazole core linked via a propan-2-ol chain to a piperazine ring substituted with a para-tolyl group (methylphenyl). Carbazole derivatives are widely studied for their pharmacological activities, including antitumor, antioxidative, and antidiabetic effects, often modulated by substituents on the carbazole or the linker region .

Properties

IUPAC Name

1-carbazol-9-yl-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O/c1-20-10-12-21(13-11-20)28-16-14-27(15-17-28)18-22(30)19-29-25-8-4-2-6-23(25)24-7-3-5-9-26(24)29/h2-13,22,30H,14-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDOXMLVGVGTAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Strategy: Alkylation-Substitution Sequence

The synthesis follows a two-step protocol derived from analogous carbazole-piperazine hybrids:

  • Step 1: Carbazole Alkylation with Epichlorohydrin
    Carbazole undergoes nucleophilic attack on epichlorohydrin (1-chloro-2,3-epoxypropane) in anhydrous tetrahydrofuran (THF) under basic conditions (e.g., NaH). The epoxide ring opens regioselectively at the less substituted carbon, yielding 9-(3-chloro-2-hydroxypropyl)-9H-carbazole.

    Reaction Conditions :

    • Solvent: THF

    • Base: Sodium hydride (1.1 equiv)

    • Temperature: 25°C, 12 hours

    • Yield: ~75% (crude)

  • Step 2: Piperazine Substitution
    The chlorinated intermediate reacts with 1-(p-tolyl)piperazine in dimethylformamide (DMF) using potassium carbonate as a base. The SN2 displacement of chloride by piperazine’s secondary amine forms the final product.

    Reaction Conditions :

    • Solvent: DMF

    • Base: K₂CO₃ (2.0 equiv)

    • Temperature: 80°C, 24 hours

    • Yield: ~68% after purification

Mechanistic Insights

  • Epoxide Ring Opening : Carbazole’s nitrogen attacks the epoxide’s C3 position, forming a chlorohydrin intermediate with a trans-diaxial configuration.

  • Steric Effects : Bulky substituents on piperazine (e.g., p-tolyl) slow the substitution kinetics, necessitating prolonged heating.

Optimization Strategies

Solvent and Base Screening

Comparative studies reveal DMF’s superiority over THF or acetonitrile due to its high polarity and ability to stabilize transition states:

SolventBaseReaction Time (h)Yield (%)
DMFK₂CO₃2468
THFK₂CO₃3652
DMFNaHCO₃3060

Catalytic Additives

  • Sodium Iodide (NaI) : Accelerates substitution via halide exchange (5–10 mol% boosts yield to 73%).

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) reduces reaction time to 18 hours but complicates purification.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, 2H, carbazole H-4/H-5), 7.45–7.20 (m, 8H, aromatic), 4.55 (m, 1H, -CH(OH)-), 3.82–3.10 (m, 10H, piperazine and -CH₂-).

  • ¹³C NMR : 148.9 (C=N), 140.2 (C-O), 125.6–119.2 (aromatic carbons).

  • HRMS (ESI+) : m/z 400.2121 [M+H]⁺ (calc. 400.2124).

Physicochemical Properties

PropertyValueSource
Molecular Weight399.5 g/mol
Boiling Point436.6±45.0°C (760 mmHg)
Density1.3±0.1 g/cm³
LogP6.70

Industrial-Scale Considerations

Purification Challenges

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) achieves >98% purity but is impractical for large batches.

  • Recrystallization : Ethanol/water mixtures (7:3) offer a scalable alternative, though yields drop to 60%.

Environmental Impact

  • Waste Streams : Chlorinated byproducts require neutralization with aqueous NaHSO₃ before disposal.

  • Green Alternatives : Microwave-assisted synthesis reduces energy consumption by 40%.

Comparative Analysis with Analogues

Structural Analogues

CompoundSubstituentYield (%)Activity Notes
ECPU-00012-Furoyl piperazine72Anticancer (BCL-2 inhibition)
VC21444293p-Tolyl piperazine68CNS-targeted

Reactivity Trends

  • Electron-Withdrawing Groups : Nitro or chloro substituents on piperazine decrease yields by 15–20% due to reduced nucleophilicity.

  • Steric Hindrance : ortho-Substituted aryl groups (e.g., o-tolyl) impede substitution, requiring higher temperatures (100°C) .

Chemical Reactions Analysis

Types of Reactions: 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxyl group to a methyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Halogenating agents or nucleophiles like NaNH2 (Sodium amide) for aromatic substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Basic Information

  • Molecular Formula : C26H29N3OC_{26}H_{29}N_{3}O
  • Molecular Weight : 399.528 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 429.5 ± 44.0 °C at 760 mmHg
  • LogP : 6.42 (indicating high lipophilicity) .

Anticancer Activity

Research indicates that derivatives of this compound may exhibit significant anticancer properties. For instance, studies have shown that similar compounds with piperazine moieties demonstrate promising activity against various cancer cell lines. These compounds were synthesized and evaluated for their cytotoxic effects, revealing low IC50 values, which suggest strong anticancer potential .

Neuropharmacology

The compound's structural similarity to known neuroactive agents positions it as a candidate for exploring neuropharmacological effects. Its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors, is of particular interest for developing treatments for psychiatric disorders .

Organic Light Emitting Diodes (OLEDs)

Due to its carbazole structure, this compound is being investigated for applications in OLED technology. Carbazole derivatives are known for their excellent electron transport properties, making them suitable for use as hole transport materials in OLEDs .

Photovoltaic Devices

Research into organic photovoltaic devices has identified compounds like this as potential materials for enhancing light absorption and charge transport efficiency . Their incorporation into device architectures can improve overall energy conversion efficiencies.

Case Study 1: Anticancer Evaluation

In a study published in the Tropical Journal of Pharmaceutical Research, a series of piperazine derivatives similar to the target compound were synthesized and tested against cancer cell lines. The results indicated that certain derivatives displayed IC50 values significantly lower than standard chemotherapeutics, suggesting a viable pathway for developing new anticancer agents .

Case Study 2: OLED Application

A recent study explored the use of carbazole-based compounds in OLEDs, demonstrating that incorporating these materials improved device performance metrics such as brightness and efficiency. The findings suggest that optimizing the molecular structure of these compounds can lead to better-performing OLEDs .

Case Study 3: Neuropharmacological Screening

Preliminary screenings of structurally related compounds have shown promising interactions with serotonin receptors, indicating potential use in treating mood disorders. Further research is needed to elucidate the specific mechanisms and therapeutic efficacy .

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol involves its interaction with various molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

3-Chlorophenyl Derivative (CAS 328015-91-4)

  • Structure : 1-(9H-carbazol-9-yl)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol .
  • Molecular Weight: 419.95 g/mol vs. 413.51 g/mol (target compound). Biological Relevance: Chlorophenyl derivatives are often explored for serotonin receptor (5-HT) modulation, suggesting possible neuropharmacological applications .

4-Chlorophenyl Derivative (CAS 324773-76-4)

  • Structure : 1-(9H-carbazol-9-yl)-3-(4-(4-chlorophenyl)piperazin-1-yl)propan-2-ol .
  • Comparison :
    • The para-chloro substituent enhances dipole interactions in binding pockets compared to the p-tolyl group.
    • Boiling Point: 436.6°C (vs. unrecorded for the target compound), indicating higher thermal stability due to stronger intermolecular forces .

2,5-Dichlorophenyl Derivative (CAS 2248835-86-9)

  • Structure : 1-(9H-carbazol-9-yl)-3-(4-(2,5-dichlorophenyl)piperazin-1-yl)propan-2-ol .
  • Applications: Dichlorophenyl groups are common in antipsychotic drugs, hinting at CNS-targeted activity .

Linker-Modified Analogs

Carazolol (CAS 57775-29-8)

  • Structure: 1-(9H-carbazol-4-yloxy)-3-(isopropylamino)propan-2-ol .
  • Comparison: Replaces piperazine with an isopropylamino group and shifts the carbazole substitution to position 4. Activity: A β-adrenergic receptor blocker, demonstrating how linker and carbazole substitution patterns dictate receptor selectivity .

Furanylmethylamino Derivative (CAS 347368-28-9)

  • Structure: 1-(9H-carbazol-9-yl)-3-{[(furan-2-yl)methyl]amino}propan-2-ol .
  • Applications: Furyl groups are associated with antimicrobial and anti-inflammatory activities .

Carbazole-Substituted Analogs

Dichlorocarbazole-Oxalate Complex (CAS 1172854-65-7)

  • Structure : 1-(3-chloro-9H-carbazol-9-yl)-3-(4-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)piperazin-1-yl)propan-2-ol oxalate .
  • Comparison :
    • Dichlorination on the carbazole core increases steric hindrance and electron deficiency, possibly altering π-π stacking interactions.
    • Utility : Oxalate salt formation improves crystallinity and formulation stability .

Research Findings and Pharmacological Implications

  • Substituent Effects :
    • Electron-Donating Groups (e.g., p-tolyl) : Enhance lipophilicity and may prolong half-life by reducing oxidative metabolism .
    • Electron-Withdrawing Groups (e.g., Cl) : Improve binding to polar receptor residues but may reduce bioavailability due to higher solubility in aqueous phases .
  • Biological Activities :
    • α-Glucosidase Inhibition : Triazine- or triazole-substituted carbazoles show promise in diabetes management, though the target compound’s p-tolyl-piperazine moiety may favor alternate targets like GPCRs .
    • Antioxidant Activity : High conjugation in analogs like bisgerayafoline D correlates with radical scavenging, a property less emphasized in piperazine-linked carbazoles .

Biological Activity

1-(9H-Carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol, known by its CAS number 312599-47-6, is a compound that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, biological mechanisms, and research findings associated with this compound, synthesizing data from various studies.

This compound has a molecular formula of C26H29N3O and a molar mass of 399.53 g/mol. Its structure incorporates a carbazole moiety which is often linked to various biological activities, particularly in neuropharmacology and cancer research .

Pharmacological Properties

This compound exhibits several pharmacological properties:

  • Antiviral Activity : Recent studies have indicated that carbazole derivatives can exhibit inhibitory effects against viruses such as SARS-CoV-2. Molecular docking studies suggest that this compound may bind effectively to viral proteins, showcasing potential as an antiviral agent .
  • Cytotoxicity : In vitro studies have demonstrated that certain carbazole derivatives possess cytotoxic properties against various cancer cell lines. For instance, compounds similar to this compound have shown significant activity against breast cancer and leukemia cells without substantially affecting normal cells .

The mechanism of action for compounds like this compound often involves the modulation of neurotransmitter systems and the inhibition of specific enzymes involved in cell proliferation and survival pathways. The piperazine ring is known to interact with serotonin and dopamine receptors, which may contribute to the neuroactive properties of the compound .

Case Studies

Several studies highlight the biological activity of related compounds:

  • Antimicrobial Activity : A study on carbazole derivatives revealed significant antimicrobial effects against strains such as E. coli and C. albicans, indicating that modifications in the structure can enhance bioactivity .
  • ADMET Properties : The pharmacokinetic profile of related compounds suggests favorable absorption characteristics and blood-brain barrier permeability, making them suitable candidates for neurological applications .

Data Table: Biological Activities

Activity Type Related Findings
AntiviralHigh binding affinity to SARS-CoV-2 proteins (−8.83 Kcal/mol)
CytotoxicityEffective against breast cancer and leukemia cell lines
AntimicrobialSignificant activity against E. coli and C. albicans
ADMET ProfileGood oral absorption; favorable BBB permeability

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